
Kv2-IN-A1
Descripción general
Descripción
Kv2-IN-A1 is a selective inhibitor of the voltage-gated potassium channels Kv2.1 and Kv2.2. These channels are widely expressed in various tissues, including the central nervous system, pancreas, and smooth muscle. This compound has been identified as a potent inhibitor with significant selectivity over other potassium channels, making it a valuable tool for studying the physiological roles of Kv2 channels .
Aplicaciones Científicas De Investigación
Kv2-IN-A1 has a wide range of scientific research applications:
Chemistry: this compound is used as a tool compound to study the structure-activity relationships of potassium channel inhibitors. .
Biology: In biological research, this compound is employed to investigate the physiological roles of Kv2 channels in various tissues. .
Medicine: this compound has potential therapeutic applications in treating conditions associated with abnormal Kv2 channel activity. .
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting Kv2 channels. .
Mecanismo De Acción
Target of Action
Kv2-IN-A1, also known as KV2 channel inhibitor-1, primarily targets the Kv2.1 and Kv2.2 channels . These channels are voltage-gated potassium (K+) channels that are critical homeostatic regulators of ionic equilibrium . They are encoded by the KCNB1 gene and have a multitude of physiological roles, from setting neuronal firing frequency to influencing viral replication . Kv2.1 is expressed in the pancreas, specifically in the β-cells, playing a role in regulating membrane excitability .
Mode of Action
This compound interacts with its targets, the Kv2.1 and Kv2.2 channels, by inhibiting their function .
Biochemical Pathways
The inhibition of Kv2.1 and Kv2.2 channels by this compound affects several biochemical pathways. For instance, in pancreatic β-cells, the inhibition of these channels by this compound can impact the process of glucose-stimulated insulin secretion (GSIS) . This is because Kv2.1 channels play a role in regulating membrane repolarization, which in turn controls GSIS .
Pharmacokinetics
It is known that this compound is a potent and selective inhibitor of kv2 channels , suggesting that it may have good bioavailability and efficacy.
Result of Action
The inhibition of Kv2.1 and Kv2.2 channels by this compound has several molecular and cellular effects. For example, in pancreatic β-cells, the inhibition of these channels can reduce the action potential firing frequency and alleviate the inhibition of glucose-stimulated insulin secretion . This suggests that this compound could potentially be used to regulate insulin secretion and manage conditions like type 2 diabetes mellitus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physiological environment of the cell, including the membrane potential and permeant ion concentration, can affect the degree of inhibition of Kv2 channels by this compound
Análisis Bioquímico
Biochemical Properties
Kv2-IN-A1 plays a crucial role in biochemical reactions by interacting with the Kv2.1 potassium channel. The Kv2.1 channel is a voltage-dependent potassium channel that is predominantly expressed in the somata and dendrites of neurons. This compound binds to the Kv2.1 channel, modulating its activity and influencing neuronal excitability. This interaction is essential for regulating the flow of potassium ions across the cell membrane, which in turn affects the membrane potential and neuronal firing rates .
Cellular Effects
This compound has significant effects on various types of cells, particularly neurons. By modulating the activity of the Kv2.1 channel, this compound influences cell function in several ways. It affects cell signaling pathways by altering the membrane potential and the excitability of neurons. This modulation can impact gene expression and cellular metabolism, leading to changes in neuronal activity and function. This compound has been shown to suppress neuronal excitability, which can be beneficial in conditions such as epilepsy and ischemic stroke .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Kv2.1 potassium channel. This binding leads to a conformational change in the channel, altering its voltage-dependent activation properties. This compound induces dephosphorylation of the Kv2.1 channel, which results in a shift in the voltage-dependent activation of the channel. This shift enhances the potassium current (IK) and suppresses neuronal excitability. The dephosphorylation is mediated by intracellular calcium release and the activation of the enzyme calcineurin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the dephosphorylation and translocation of the Kv2.1 channel induced by this compound are reversible processes. Over time, the effects of this compound on neuronal excitability can diminish as the channel returns to its phosphorylated state .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively modulates the activity of the Kv2.1 channel and suppresses neuronal excitability. At higher doses, the compound can have toxic or adverse effects. Studies have shown that excessive inhibition of the Kv2.1 channel can lead to detrimental effects on neuronal function and viability .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the activity of the Kv2.1 channel. The compound interacts with enzymes and cofactors that modulate the phosphorylation state of the channel. The dephosphorylation of the Kv2.1 channel by this compound is mediated by the enzyme calcineurin, which is activated by intracellular calcium release. This interaction affects the metabolic flux and levels of metabolites involved in neuronal excitability .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s interaction with the Kv2.1 channel influences its localization and accumulation within neurons. This compound can be localized to the somata and dendrites of neurons, where it exerts its effects on the Kv2.1 channel .
Subcellular Localization
The subcellular localization of this compound is primarily in the somata and dendrites of neurons. The compound’s activity and function are influenced by its localization within these subcellular compartments. This compound can target specific compartments or organelles through post-translational modifications and targeting signals. This localization is essential for the compound’s ability to modulate the activity of the Kv2.1 channel and influence neuronal excitability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Kv2-IN-A1 involves the synthesis of aromatic amide derivatives. The general synthetic route includes the reaction of substituted aromatic amines with acyl chlorides under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Kv2-IN-A1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions include nucleophilic substitution and electrophilic substitution, which are facilitated by the aromatic amide moiety .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acyl chlorides, aromatic amines, and bases such as triethylamine. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from the reactions involving this compound are substituted aromatic amides. These products retain the core structure of this compound while incorporating various substituents that can modulate its inhibitory activity .
Comparación Con Compuestos Similares
Kv2-IN-A1 is unique in its high selectivity and potency for Kv2.1 and Kv2.2 channels. Similar compounds include:
RY785: Another selective inhibitor of Kv2 channels with a similar structure-activity relationship.
RY796: A compound with comparable inhibitory activity but different selectivity profiles.
Minoxidil sulfate: Although primarily known for its vasodilatory effects, it also exhibits activity on potassium channels.
This compound stands out due to its superior selectivity over other potassium channels and minimal activity on sodium and calcium channels .
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c1-12(13-3-2-4-14(21)8-13)7-19(26)23-15-5-6-16-17(9-15)25-20(24-16)18-10-27-11-22-18/h2-6,8-12H,7H2,1H3,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQZOINSVKHDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141042 | |
| Record name | 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689297-68-5 | |
| Record name | 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=689297-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


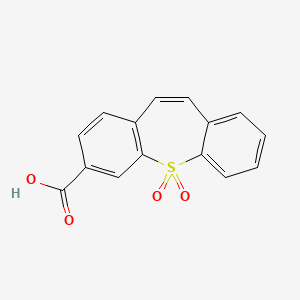
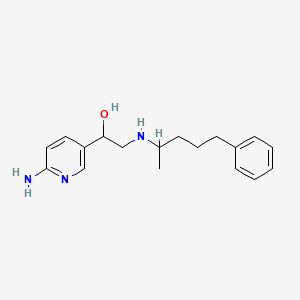
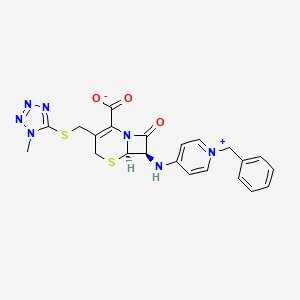
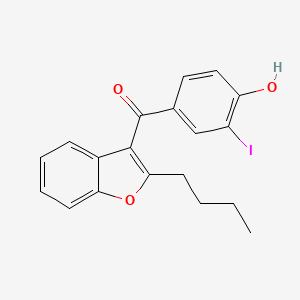
![sodium (6R,7R)-7-((1-benzylpyridin-1-ium-4-yl)amino)-3-(((5-((carboxylatomethyl)thio)-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673796.png)
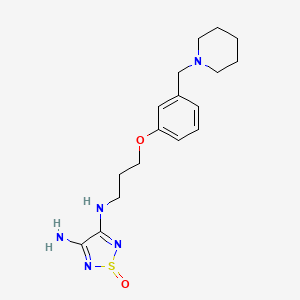
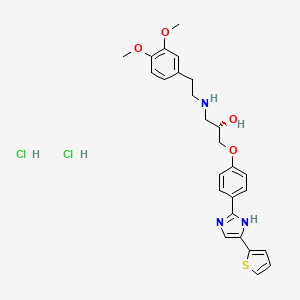
![4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid](/img/structure/B1673800.png)

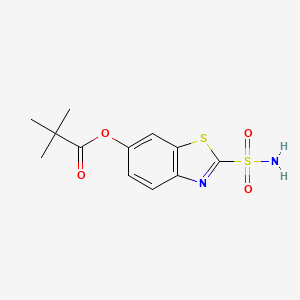
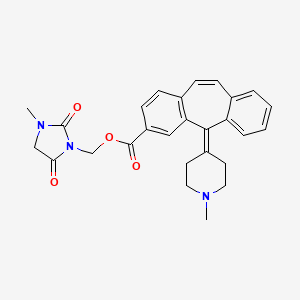


![Methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B1673811.png)
